molecular formula C6H13Cl2N3S B3807697 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride CAS No. 1211487-08-9

4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride

Cat. No.: B3807697
CAS No.: 1211487-08-9
M. Wt: 230.16 g/mol
InChI Key: ILMFKOWUROCUNT-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride is a chemical compound with significant applications in various scientific fields. It is characterized by its thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in research due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under acidic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine (such as dimethylamine) are reacted with the thiazole intermediate.

    Formation of the Dihydrochloride Salt: The final compound is obtained by treating the aminomethyl-thiazole derivative with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This might include:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Purification Techniques: Such as crystallization or chromatography to ensure the final product meets the required specifications.

Types of Reactions:

    Oxidation: The thiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or the aminomethyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Modified thiazole derivatives.

    Substitution Products: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The aminomethyl group may enhance the compound’s binding affinity to these targets, leading to its observed biological effects.

Comparison with Similar Compounds

    4-(Aminomethyl)-1,3-thiazole: Lacks the N,N-dimethyl groups, which may affect its biological activity and chemical reactivity.

    2-Aminothiazole: A simpler thiazole derivative with different chemical properties and applications.

    Thiamine (Vitamin B1): Contains a thiazole ring but has a different overall structure and biological function.

Uniqueness: 4-(Aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride is unique due to the presence of both the aminomethyl and N,N-dimethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S.2ClH/c1-9(2)6-8-5(3-7)4-10-6;;/h4H,3,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMFKOWUROCUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CS1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677601
Record name 4-(Aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023818-77-0, 1211487-08-9
Record name 4-(Aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride
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4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride
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4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride
Reactant of Route 4
4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride
Reactant of Route 5
4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride
Reactant of Route 6
4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride

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